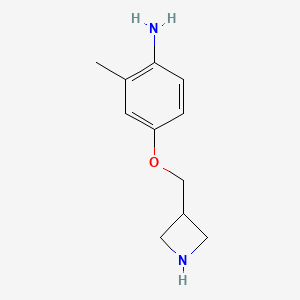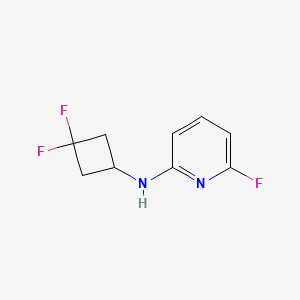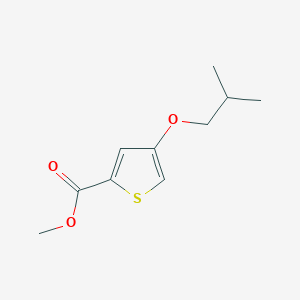
Benzamide, N-methyl-4-(1-piperazinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-methyl-4-(1-piperazinylmethyl)-, also known by its systematic name 4-[(4-Methyl-1-piperazinyl)methyl]benzamide , is a chemical compound with the molecular formula C₁₃H₂₁N₃. It falls within the class of heterocyclic building blocks and has a molecular weight of 219.33 g/mol . This compound features a benzene ring substituted with a methylpiperazine moiety.
Méthodes De Préparation
Synthetic Routes:
The synthetic preparation of Benzamide, N-methyl-4-(1-piperazinylmethyl)- involves the following steps:
N-Methylation of Piperazine: The starting material is piperazine, which undergoes N-methylation using methyl iodide or another suitable methylating agent.
Amide Formation: The N-methylpiperazine reacts with benzoyl chloride or benzoyl bromide to form the benzamide derivative.
Industrial Production:
While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Analyse Des Réactions Chimiques
Benzamide, N-methyl-4-(1-piperazinylmethyl)-: can participate in various chemical reactions:
Substitution Reactions: The amide nitrogen can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic ring may be oxidized or reduced under appropriate conditions.
Common Reagents: Reagents like acyl chlorides (e.g., benzoyl chloride), methylating agents (e.g., methyl iodide), and reducing agents (e.g., lithium aluminum hydride) play crucial roles.
Major Products: The primary product is the N-methylbenzamide with the piperazine side chain intact.
Applications De Recherche Scientifique
Benzamide, N-methyl-4-(1-piperazinylmethyl)-: finds applications in various fields:
Medicine: It may serve as a scaffold for drug design due to its amide functionality and piperazine moiety.
Chemical Synthesis: Researchers use it as a building block for more complex molecules.
Biological Studies: Its derivatives could be investigated for biological activity.
Mécanisme D'action
The exact mechanism of action for this compound remains an area of ongoing research. its structural features suggest potential interactions with cellular targets, possibly involving receptors or enzymes.
Comparaison Avec Des Composés Similaires
While Benzamide, N-methyl-4-(1-piperazinylmethyl)- is unique due to its specific substitution pattern, similar compounds include:
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: A related compound with a carboxylic acid group .
4-[(4-Methyl-1-piperazinyl)methyl]benzylamine: A close analogue with an amino group instead of an amide .
4-[(3-Pyridinylmethyl)-1-piperazinyl]methyl]benzamide: Another derivative with a pyridine-substituted piperazine side chain .
Propriétés
Formule moléculaire |
C13H19N3O |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
N-methyl-4-(piperazin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C13H19N3O/c1-14-13(17)12-4-2-11(3-5-12)10-16-8-6-15-7-9-16/h2-5,15H,6-10H2,1H3,(H,14,17) |
Clé InChI |
WZFWMRGPTNWLIA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=C(C=C1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)
![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)



![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)


![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)
